2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide
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Overview
Description
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is a high-purity compound with a molecular weight of 330.02 g/mol. This versatile chemical, bearing the CAS number 1803592-19-9, offers a unique blend of reactivity and selectivity, making it a valuable asset for advanced research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide typically involves the reaction of 2-amino-5-(2-aminoethyl)benzene-1,4-diol with hydrobromic acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the high purity required for research applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This reaction can convert the compound into its corresponding amine.
Substitution: This reaction can replace one of the amino groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a neurotransmitter analog, influencing various biochemical processes in the brain and other tissues. The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with a similar structure, involved in reward and pleasure pathways in the brain
Norepinephrine: Another neurotransmitter with structural similarities, involved in the body’s stress response
Uniqueness
2-amino-5-(2-aminoethyl)benzene-1,4-diol dihydrobromide is unique due to its specific reactivity and selectivity, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-amino-5-(2-aminoethyl)benzene-1,4-diol;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2BrH/c9-2-1-5-3-8(12)6(10)4-7(5)11;;/h3-4,11-12H,1-2,9-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOHJBIGEJAXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)O)CCN.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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